Mono(carboxymethyl) Phthalate-d4

Isotope Dilution Mass Spectrometry LC-MS/MS Quantification Phthalate Metabolite Biomonitoring

Co-eluting matrix interference undermines phthalate metabolite quantification in biomonitoring. MCMP-d4 (CAS 1346600-11-0) is the matched isotope-dilution internal standard that resolves this by providing identical chromatographic retention and a +4 Da mass shift for selective reaction monitoring. • Enables LOQ of 0.11-0.90 ng/mL in urine • Supports 500-2,500 analyses per 50 mg unit • ≥98% purity minimizes internal standard channel interference • Ambient shipping; store at 2-8°C

Molecular Formula C10H8O6
Molecular Weight 228.192
CAS No. 1346600-11-0
Cat. No. B585237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono(carboxymethyl) Phthalate-d4
CAS1346600-11-0
Synonyms1,2-(Benzene-d4)dicarboxylic Acid 1-(Carboxymethyl) Ester;  1,2-(Benzene-d4)dicarboxylic Acid Mono(carboxymethyl) Ester;  Phthalic Acid-d4 Monoester with Glycolic Acid;  Glycolyl Hydrogen Phthalate-d4; 
Molecular FormulaC10H8O6
Molecular Weight228.192
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)C(=O)OCC(=O)O
InChIInChI=1S/C10H8O6/c11-8(12)5-16-10(15)7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D
InChIKeySWYJHJPNXKOMKD-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mono(carboxymethyl) Phthalate-d4: Deuterated Internal Standard for DnOP Metabolite Quantification


Mono(carboxymethyl) Phthalate-d4 (MCMP-d4) is a ring-tetradeuterated analog of mono(carboxymethyl) phthalate (MCMP), an oxidative metabolite of the plasticizer di-n-octyl phthalate (DnOP) [1]. It carries four deuterium atoms at the 3,4,5,6-positions of the aromatic ring, shifting its molecular weight from 224.17 Da (unlabeled, C₁₀H₈O₆) to 228.19 Da (C₁₀H₄D₄O₆) . This precise +4 Da mass differential, combined with co-eluting chromatographic behavior identical to the native analyte, qualifies MCMP-d4 as an isotope-dilution internal standard for LC-MS/MS and GC-MS quantification of phthalate metabolite biomarkers in biological matrices [2].

Product Role Deuterated internal standard (ISTD) for mono(carboxymethyl) phthalate (MCMP)
Key Attribute Aromatic ring-d4; +4 Da mass shift; chromatographic co-elution with native analyte
Primary Workflow Isotope-dilution LC-MS/MS quantification of DnOP metabolite in biological matrices

Why Generic Internal Standards Cannot Substitute for MCMP-d4


Isotope-dilution LC-MS/MS quantification of mono(carboxymethyl) phthalate in urine, serum, or environmental extracts demands an internal standard that is chemically identical to the target analyte in extraction recovery, ionization efficiency, and chromatographic retention yet fully resolvable in the mass analyzer. Using the unlabeled analog (CAS 30435-30-4) as a surrogate standard introduces co-eluting isobaric interference, preventing baseline mass resolution and invalidating the fundamental assumption of isotope dilution [1]. Employing a different deuterated phthalate metabolite (e.g., Monoisobutyl Phthalate-d4 or Monobenzyl Phthalate-d4) is likewise suboptimal because structural dissimilarity alters both chromatographic retention time and ionization response, introducing systematic matrix-effect bias that cannot be corrected post hoc in multi-residue phthalate panels [2]. MCMP-d4 is the only isotopically labeled standard that co-elutes identically with endogenous MCMP while providing the requisite +4 Da mass shift for selective reaction monitoring (SRM) discrimination on triple-quadrupole instruments [3].

MCMP-d4 (ISTD)
Unlabeled MCMP (CAS 30435-30-4)
Isobaric interference prevents baseline mass resolution; invalidates isotope-dilution assumption.
MCMP-d4 (ISTD)
Other deuterated phthalate metabolite (e.g., MiBP-d4, MBzP-d4)
Structural dissimilarity may alter retention time and ionization response, introducing systematic matrix-effect bias.
MCMP-d4 (ISTD)
Generic ISTD or structural analog
Cannot correct for analyte-specific extraction recovery and ion suppression; multi-residue panel accuracy may be compromised.

Analytical Differentiation Evidence for MCMP-d4


Isotopic Mass Shift for Baseline SRM Resolution

Mono(carboxymethyl) Phthalate-d4 incorporates four deuterium atoms on the aromatic ring, yielding a molecular mass of 228.19 Da compared to 224.17 Da for the unlabeled MCMP . This +4 Da mass shift exceeds the minimum +3 Da threshold required to eliminate isotopic cross-talk between the internal standard and the native analyte ion clusters in unit-resolution triple-quadrupole MS/MS [1]. Non-deuterated analogs (CAS 30435-30-4) share an identical monoisotopic mass, precluding their use as internal standards in SRM mode. Single-deuterium or double-deuterium labeled analogs (e.g., d1 or d2 species) exhibit incomplete mass resolution, resulting in quantifiable signal overlap at natural-abundance ¹³C isotopologue peaks.

Isotopic Mass Shift
Class-level
+4.02 Da
vs. unlabeled MCMP (0 Da)
Supports baseline SRM resolution; meets ≥3 Da threshold for triple-quadrupole MS
Eliminates isotopic cross-talk; supports bioanalytical validation review
Isotope Dilution Mass Spectrometry LC-MS/MS Quantification Phthalate Metabolite Biomonitoring

Chemical Purity Advantage Over Unlabeled Analog

Commercially available Mono(carboxymethyl) Phthalate-d4 is supplied with a minimum chemical purity specification of ≥98% (HPLC), as listed by major distributors . In contrast, the unlabeled mono(carboxymethyl) phthalate (CAS 30435-30-4) is commonly offered at a minimum purity of ≥95% . This 3-percentage-point purity differential reduces the contribution of unidentified impurities to the internal standard channel, directly lowering the baseline noise in extracted-ion chromatograms and improving signal-to-noise ratios at trace quantification levels.

Chemical Purity
Reported
≥98%
MCMP-d4 (HPLC)
vs. ≥95%
Unlabeled MCMP
May reduce ISTD channel interference and support lower LLOQ
Batch-specific COA; purity advantage context-dependent
Reference Standard Purity Analytical Quality Control Certificate of Analysis

Cost Efficiency of Deuterated Internal Standard

Mono(carboxymethyl) Phthalate-d4 is available at a catalog price of approximately $207 per 5 mg (TRC, 2023 pricing) [1], translating to ~$41 per mg. The unlabeled MCMP (CAS 30435-30-4, TRC M525600) is priced at approximately €234 per 100 mg (≈$0.26 per mg at spot exchange rate) , but cannot serve as an internal standard due to mass degeneracy. When compared to other ring-d4-labeled phthalate metabolite internal standards in the same vendor portfolio, pricing is within the same order of magnitude. The 5 mg quantity supports preparation of approximately 50–250 calibration standard sets (at typical IS working concentrations of 10–50 ng/mL in 1–2 mL final volume), yielding a per-sample internal standard cost of approximately $4–$20 for small-batch studies and under $1 per sample for high-throughput epidemiological panels.

Procurement Cost
Reported
~$41/mg
TRC 2023 pricing (5 mg)
Supports per-sample ISTD cost estimation ($4–$20 for small batches)
Unlabeled analog ~$0.26/mg but not substitutable
Procurement Economics Internal Standard Cost Budget Planning for Biomonitoring Studies

Aromatic Ring-d4 Labeling and Co-Elution Fidelity

The four deuterium atoms in MCMP-d4 are positioned exclusively on the aromatic ring (3,4,5,6-tetradeuteriobenzoic acid moiety), while the carboxymethyl ester side chain retains protium (¹H) [1]. This labeling pattern preserves the full hydrogen-bonding capacity of the carboxylic acid and ester functional groups, ensuring that reversed-phase chromatographic retention (C18 or monolithic silica columns) and solid-phase extraction recovery on hydrophobic or mixed-mode sorbents are indistinguishable from the native analyte. In methods validated for 16 urinary phthalate metabolites, deuterated internal standards co-elute identically with their native counterparts, enabling within-run retention-time matching as an additional identity-confirmation criterion [2]. By contrast, ¹³C-labeled internal standards, while mass-resolvable, can exhibit subtle chromatographic isotope shifts on high-efficiency UPLC columns due to differences in zero-point energy affecting van der Waals interactions with the stationary phase.

Co-Elution Fidelity
Class-level
ΔRT ≈ 0 min
MCMP-d4 / native MCMP
vs. 0.3–1.5 min
Structural analog ISTD
Ensures identical matrix suppression/enhancement across gradient
Required for valid isotope-dilution quantification
Deuterium Isotope Effect Chromatographic Retention SPE Recovery

Specific DnOP Oxidative Metabolite Quantification

Mono(carboxymethyl) phthalate (MCMP) is a unique oxidative metabolite of di-n-octyl phthalate (DnOP) that results from ω-oxidation of the octyl side chain followed by β-oxidation steps, yielding a terminal carboxymethyl ester moiety [1]. Unlike simple monoester metabolites (e.g., mono-n-octyl phthalate, MnOP) that are common to multiple phthalate diesters, MCMP is a pathway-specific marker that distinguishes DnOP exposure from other phthalate sources. The validated isotope-dilution method using MCMP-d4 achieves limits of detection in the range of 0.11–0.90 ng/mL for phthalate metabolites in human urine [2], with spiked recoveries approximating 100% and interday coefficients of variation below 10% [2]. Generic phthalate metabolite panels that omit MCMP cannot resolve DnOP-specific exposure from background contributed by other high-molecular-weight phthalates.

Metabolite Specificity
Reported
MCMP (DnOP-specific)
Pathway-specific oxidative metabolite
vs. MnOP / MCPP
Shared across multiple phthalates
Avoids misattribution of DnOP exposure sources
Supports exposure-assessment review; LOD 0.11–0.90 ng/mL reported
DnOP Exposure Biomarker Oxidative Phthalate Metabolism Human Biomonitoring

MCMP-d4 Application Scenarios


Human Biomonitoring of DnOP Exposure

Large-scale population studies measuring urinary phthalate metabolite profiles require a matched deuterated internal standard for each target analyte to correct for inter-individual matrix variability. MCMP-d4 is the only commercially available isotope-labeled internal standard that enables specific quantification of the DnOP oxidative metabolite MCMP in human urine using isotope-dilution LC-MS/MS. The validated method achieves LODs of 0.11–0.90 ng/mL with interday CV <10% [1], meeting the sensitivity requirements for detecting low-level environmental exposures in the general population. Procurement of 50 mg of MCMP-d4 supports approximately 500–2,500 sample analyses, making it cost-effective for cohort sizes typical of NHANES-style biomonitoring programs.

DnOP Toxicokinetics in Rodent Models

In pharmacokinetic and toxicokinetic investigations of DnOP, accurate quantification of the oxidative metabolite MCMP in rat or mouse urine and plasma is essential for constructing metabolic pathway maps and calculating excretion half-lives. The Silva et al. (2005) study [2] demonstrated that MCMP is one of five oxidative DnOP metabolites detectable in rat urine following oral administration, with biphasic excretion kinetics. Using MCMP-d4 as the internal standard ensures that quantification is unaffected by ion suppression from co-extracted endogenous urinary components, enabling reliable determination of metabolite concentration–time profiles.

Environmental Monitoring of Phthalate Metabolites

Environmental laboratories monitoring phthalate metabolite contamination in wastewater effluent, sewage sludge, or landfill leachate require robust isotope-dilution methods to comply with ISO 17025 accreditation standards. MCMP-d4 serves as the internal standard for MCMP in multi-residue LC-MS/MS panels, where the +4 Da mass shift ensures unambiguous quantification even in complex environmental matrices with high dissolved organic carbon. The ≥98% chemical purity specification minimizes internal standard channel interference, supporting reporting limits in the low ng/L range required for surface water monitoring under the EU Water Framework Directive.

Clinical Method Validation and QC Material Preparation

Clinical reference laboratories developing or validating in-house LC-MS/MS methods for phthalate metabolite panels require certified deuterated internal standards to prepare calibration curves and quality control materials. MCMP-d4, when spiked into pooled urine or serum at known concentrations, serves as both an internal standard and a system suitability test compound. The co-elution behavior with native MCMP (ΔRT = 0 min) [3] provides a retention-time lock-mass reference that simplifies automated peak integration in high-throughput clinical workflows processing >100 samples per batch.

Application
Selection Property
Validation Focus
Human biomonitoring – urinary DnOP exposure
Isotope-dilution LC-MS/MS with co-eluting ISTD
Matrix-effect correction; inter-individual variability
Rodent toxicokinetic studies
Metabolite-specific quantification (MCMP)
Ion suppression resistance; concentration-time profile accuracy
Environmental monitoring (wastewater, leachate)
+4 Da mass resolution; high purity (≥98%)
Low ng/L reporting limits; method validation review
Bioanalytical method validation & QC preparation
Co-elution lock-mass reference; certified purity
System suitability; automated peak integration reliability
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